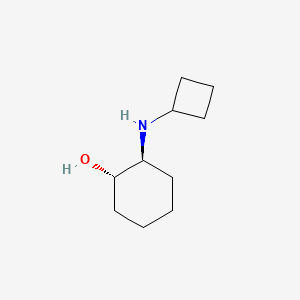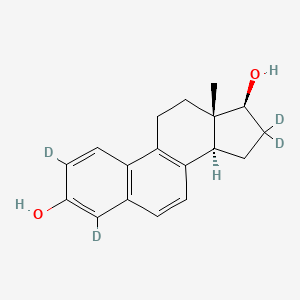
17beta-DIHYDROEQUILIN-2,4,16,16-D4
Descripción general
Descripción
17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .
Molecular Structure Analysis
The molecular formula of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .Aplicaciones Científicas De Investigación
Interaction with Estrogen Receptors
17beta-Dihydroequilin interacts variably with estrogen receptors ERalpha and ERbeta. It's one of several estrogens exhibiting functional activity in cells transfected with these receptors, highlighting its potential role in hormone replacement therapy targeting specific tissues where ERbeta is predominant (Bhavnani, Tam, & Lu, 2008).
Inflammatory Response Modulation
17beta-Dihydroequilin demonstrates the capability to counteract interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells, suggesting its potential in inflammation management. It inhibits the IL-1alpha-induced production of IL-6, IL-8, and MCP-1, revealing its anti-inflammatory properties (Demyanets et al., 2006).
Crystal Structure Analysis
The crystal structure of 17alpha-Dihydroequilin, closely related to 17beta-Dihydroequilin, has been analyzed using synchrotron X-ray powder diffraction data. This research contributes to understanding the molecular structure of similar compounds (Kaduk, Gindhart, & Blanton, 2017).
Hormone Replacement Therapy Components
17beta-Dihydroequilin is a component of conjugated equine estrogens used in hormone replacement therapy. Studies on its structural differences from 17beta-estradiol reveal unique biological activities and interactions with estrogen receptors, important for HRT formulation (Hsieh et al., 2008).
Neuroprotective Effects
Research has shown that 17beta-Dihydroequilin and related equine estrogens exhibit neuroprotective effects against oxidized low-density lipoprotein-induced neuronal cell death. This finding suggests potential applications in neurodegenerative disease prevention or treatment (Berco & Bhavnani, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-GLZVTCTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-DIHYDROEQUILIN-2,4,16,16-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)
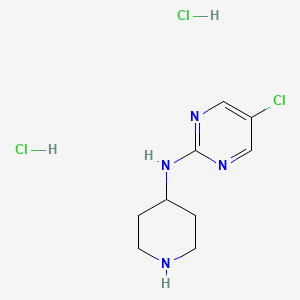

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)
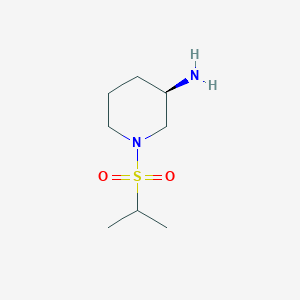
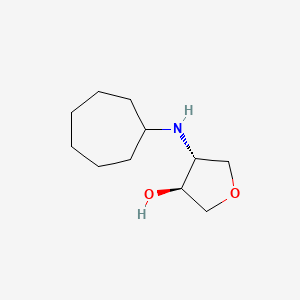
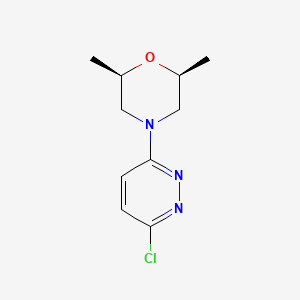


![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
